molecular formula C11H20INO2 B130270 Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate CAS No. 145508-94-7

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Cat. No. B130270
CAS RN: 145508-94-7
M. Wt: 325.19 g/mol
InChI Key: RSMNYTJCWIDZAH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20INO2 . It is used for research purposes . There are similar compounds such as tert-butyl 4-formyl-4-(iodomethyl)-1-piperidinecarboxylate and tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate , which have slightly different structures and properties.


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl group, an iodomethyl group, and a carboxylate group . The InChI code for this compound is 1S/C11H20INO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate has a molecular weight of 325.19 g/mol . It is a yellow to brown solid . The compound should be stored at 4°C .

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate: is a valuable reagent in organic synthesis. Its iodo functionality allows it to act as an electrophile in various coupling reactions, such as the Suzuki and Heck reactions . This makes it a versatile building block for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 1-Boc-4-iodomethyl-piperidine is used for the synthesis of piperidine derivatives, which are prevalent in many drugs due to their bioactive properties . The compound’s structure can be modified to produce analogs that interact with biological targets, aiding in the discovery of new therapeutic agents.

PROTAC Development

The compound serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are an emerging class of therapeutic agents that target proteins for degradation. The iodo group in the molecule can be used to attach various ligands, facilitating the design of PROTACs with high specificity.

Material Science

In material science, Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate can be employed to introduce piperidine rings into polymers, enhancing their thermal stability and mechanical properties . The iodine atom can also be used to cross-link polymer chains, creating materials with unique characteristics.

Catalysis

This compound is used in catalytic cycles, particularly in transition metal-catalyzed processes . The iodo group can coordinate with metals, forming complexes that catalyze a variety of chemical transformations, which is crucial for industrial applications.

Analytical Chemistry

In analytical chemistry, 1-Boc-4-iodomethyl-piperidine can be used as a derivatization agent for the detection of various analytes . Its reactivity with different functional groups makes it suitable for use in chromatography and mass spectrometry, enhancing the detection sensitivity.

Safety and Hazards

The safety data sheet (SDS) for Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is available for reference . It’s important to handle this compound with care and use appropriate personal protective equipment. Always follow the safety guidelines provided by the manufacturer or supplier.

properties

IUPAC Name

tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMNYTJCWIDZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440148
Record name Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145508-94-7
Record name Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-(t-butoxycarbonyl)piperidin-4-yl methanesulfonate (13.58 g, 46.4 mmol) and sodium iodide (34.68 g, 232 mmol) in acetone (80 mL) was heated to reflux for 3 h. The mixture was partitioned between ether (350 mL) and water (350 mL). The organic layer was washed with saturated aq. brine (250 mL), and the aqueous layers were extracted in succession with ether (250 mL). The combined organic layers were dried (sodium sulfate), decanted, and evaporated to give the title compound (14.8 g) as a pale yellow oil.
Quantity
13.58 g
Type
reactant
Reaction Step One
Quantity
34.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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